

# Saikochromone A CAS number and chemical identifiers

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## Compound of Interest

Compound Name: Saikochromone A

Cat. No.: B13444172

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## Saikochromone A: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**Saikochromone A** is a naturally occurring chromone derivative that has garnered interest within the scientific community. This technical guide provides a detailed overview of its chemical identity, and available (though limited) information on its biological activities. The document is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, summarizing key data and outlining general experimental approaches relevant to the study of this compound.

### Chemical Identifiers

A clear and unambiguous identification of a chemical compound is paramount for research and development. The following table summarizes the key chemical identifiers for **Saikochromone A**.

Identifier	Value
CAS Number	132624-99-8
Systematic Name	2-(Hydroxymethyl)-5-hydroxy-7-methoxy-4H-1-benzopyran-4-one
Molecular Formula	C <sub>11</sub> H <sub>10</sub> O <sub>5</sub>
Molecular Weight	222.19 g/mol
InChI	InChI=1S/C11H10O5/c1-15-8-5-7(13)10-9(6-8)16-11(14)4-3-12/h3-5,12-13H,6H2,1H3
InChIKey	LDNAYBDXSSEORD-UHFFFAOYSA-N
SMILES	<chem>COc1cc(O)c2c(c1)OC(=O)C=C2CO</chem>

## Biological Activity and Therapeutic Potential

While specific quantitative data on the biological activity of **Saikochromone A** is not extensively available in publicly accessible literature, compounds with a chromone scaffold are known to exhibit a range of pharmacological properties, including anti-inflammatory, antioxidant, and cytotoxic activities. Further investigation into **Saikochromone A** is warranted to elucidate its specific biological profile.

## Experimental Protocols

Detailed experimental protocols for **Saikochromone A** are not readily available. However, based on the known activities of similar chromone compounds, the following are representative methodologies that could be employed to assess its biological activity.

### In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general framework for assessing the cytotoxic effects of **Saikochromone A** on a cancer cell line.

Objective: To determine the concentration of **Saikochromone A** that inhibits cell growth by 50% (IC<sub>50</sub>).

#### Materials:

- **Saikochromone A**
- Human cancer cell line (e.g., HeLa, A549)
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
- Dimethyl sulfoxide (DMSO)
- 96-well plates
- CO<sub>2</sub> incubator

#### Procedure:

- **Cell Seeding:** Seed the selected cancer cells in 96-well plates at a density of  $5 \times 10^3$  to  $1 \times 10^4$  cells per well in 100  $\mu$ L of complete DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin). Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- **Compound Treatment:** Prepare a stock solution of **Saikochromone A** in DMSO. Serially dilute the stock solution with culture medium to achieve a range of final concentrations. Replace the medium in the wells with 100  $\mu$ L of the medium containing the different concentrations of **Saikochromone A**. Include a vehicle control (medium with the highest concentration of DMSO used) and a blank (medium only).
- **Incubation:** Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO<sub>2</sub> incubator.
- **MTT Addition:** After the incubation period, add 20  $\mu$ L of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

- **Formazan Solubilization:** Carefully remove the medium and add 150  $\mu$ L of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability for each concentration relative to the vehicle control. The  $IC_{50}$  value can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

## In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)

This protocol outlines a general method for evaluating the potential anti-inflammatory activity of **Saikochromone A** by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

**Objective:** To determine the concentration of **Saikochromone A** that inhibits NO production by 50% ( $IC_{50}$ ).

**Materials:**

- **Saikochromone A**
- RAW 264.7 murine macrophage cell line
- DMEM
- FBS
- Penicillin-Streptomycin solution
- Lipopolysaccharide (LPS)
- Griess reagent (A: 1% sulfanilamide in 5% phosphoric acid, B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
- Sodium nitrite standard

- 96-well plates
- CO<sub>2</sub> incubator

#### Procedure:

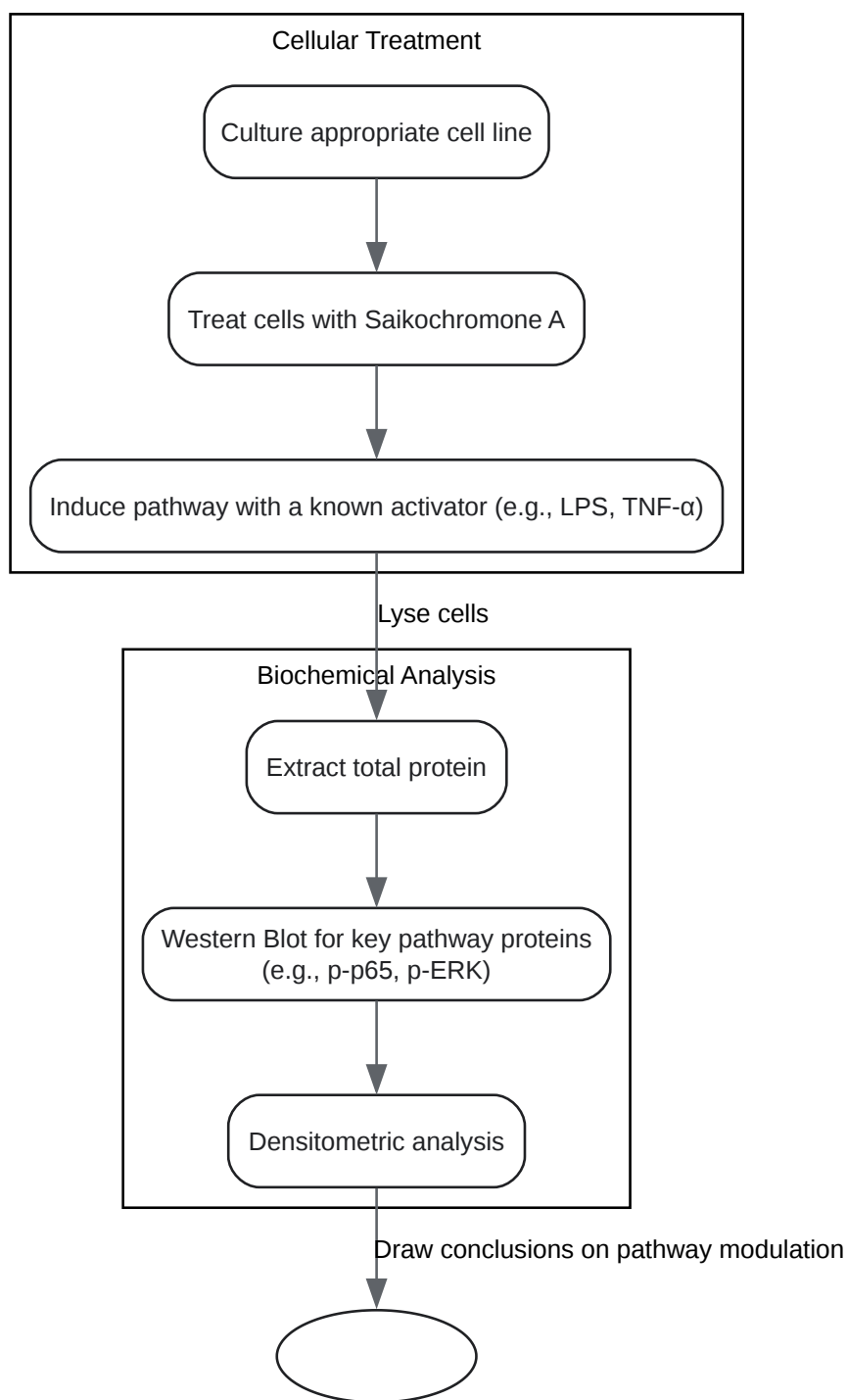
- Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of  $5 \times 10^4$  cells per well in 100  $\mu$ L of complete DMEM and incubate for 24 hours.
- Compound Treatment: Treat the cells with various concentrations of **Saikochromone A** for 1 hour.
- LPS Stimulation: Stimulate the cells with LPS (1  $\mu$ g/mL) and incubate for 24 hours.
- Nitrite Measurement: After incubation, collect 50  $\mu$ L of the culture supernatant from each well. Add 50  $\mu$ L of Griess reagent A and incubate for 10 minutes at room temperature in the dark. Then, add 50  $\mu$ L of Griess reagent B and incubate for another 10 minutes.
- Absorbance Measurement: Measure the absorbance at 540 nm.
- Data Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples. Determine the percentage of NO inhibition for each concentration of **Saikochromone A** compared to the LPS-stimulated control. Calculate the IC<sub>50</sub> value using a dose-response curve.

## Signaling Pathway Analysis

The biological effects of many natural compounds are mediated through their interaction with specific intracellular signaling pathways. Based on the known activities of other chromones, potential signaling pathways that **Saikochromone A** might modulate include the NF- $\kappa$ B and MAPK pathways, which are central to inflammation and cell proliferation.

## Conceptual Workflow for Investigating Signaling Pathway Modulation

The following diagram illustrates a general workflow for investigating the effect of **Saikochromone A** on a hypothetical signaling pathway.



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Caption: A generalized workflow for studying the impact of **Saikochromone A** on a cellular signaling pathway.

This workflow would involve treating a suitable cell line with **Saikochromone A**, stimulating a target pathway, and then analyzing the expression or phosphorylation status of key proteins within that pathway using techniques like Western blotting.

## Conclusion

**Saikochromone A** presents a chemical scaffold of interest for further pharmacological investigation. This guide has consolidated its key chemical identifiers and provided a framework of standard experimental protocols for characterizing its potential cytotoxic and anti-inflammatory activities. Future research should focus on obtaining robust quantitative data for these and other biological activities, as well as elucidating the specific molecular mechanisms and signaling pathways through which **Saikochromone A** exerts its effects. Such studies will be crucial in determining its potential as a lead compound for drug development.

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